Ethyl 4,7,8-trichloroquinoline-3-carboxylate

Description

The exact mass of the compound this compound is 302.962062 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

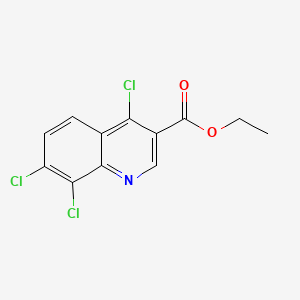

ethyl 4,7,8-trichloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)7-5-16-11-6(9(7)14)3-4-8(13)10(11)15/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBXZIDLEQWOTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255590 |

Source

|

| Record name | Ethyl 4,7,8-trichloro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56824-89-6 |

Source

|

| Record name | Ethyl 4,7,8-trichloro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56824-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,7,8-trichloro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Physicochemical Profiling and Synthetic Utility of Ethyl 4,7,8-Trichloroquinoline-3-carboxylate

Executive Summary

In the landscape of modern drug discovery, polyhalogenated heterocyclic building blocks are critical for exploring novel chemical space. Ethyl 4,7,8-trichloroquinoline-3-carboxylate (CAS: 56824-89-6) is a highly functionalized, multi-electrophilic scaffold utilized extensively in the synthesis of kinase inhibitors, antimalarial agents, and advanced anti-infectives. This technical whitepaper dissects the physicochemical properties, structural mechanics, and field-proven experimental workflows associated with this molecule. By understanding the causality behind its reactivity—specifically the regioselective activation of its substitution sites—chemists can leverage this scaffold to accelerate hit-to-lead optimization.

Structural and Physicochemical Properties

The utility of this compound stems from its precise stereoelectronic arrangement. The quinoline core provides a rigid aromatic framework, while the specific placement of three chlorine atoms and an ethyl ester dictates its solubility, lipophilicity, and reactivity profile.

Below is a consolidated physicochemical profile derived from authoritative chemical databases [1, 2]:

| Property | Value | Structural Implication |

| Chemical Name | This compound | Defines the core IUPAC nomenclature. |

| CAS Registry Number | 56824-89-6 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₁₂H₈Cl₃NO₂ | Indicates a highly halogenated, low-hydrogen framework. |

| Molecular Weight | 304.55 g/mol | Optimal for fragment-based or lead-like drug discovery. |

| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |

| Hydrogen Bond Acceptors | 3 (N, O, O) | Provides critical interaction points for kinase hinge-binding. |

| Physical State | Solid | Facilitates easy handling, weighing, and long-term storage. |

Data supported by commercial and analytical standards from and .

Mechanistic Reactivity Profile: The Causality of Site-Selectivity

As an application scientist, it is crucial to look beyond the static structure and understand the dynamic electronic landscape of the molecule. The reactivity of this compound is strictly hierarchical, governed by the electron-withdrawing effects of the quinoline nitrogen and the C-3 ester.

Regioselective Nucleophilic Aromatic Substitution (SNAr) at C-4

The C-4 chlorine is uniquely labile. The reaction proceeds via an addition-elimination SNAr mechanism. When a nucleophile (such as a primary or secondary amine) attacks the C-4 position, the resulting negative charge in the transition state (the Meisenheimer complex) is heavily delocalized. It is thermodynamically stabilized by both the adjacent C-3 ethyl ester (via resonance) and the electronegative N-1 atom of the quinoline ring [3]. Consequently, SNAr occurs exclusively at C-4, leaving the C-7 and C-8 chlorines intact.

Saponification of the C-3 Ester

The ethyl ester at C-3 serves a dual purpose: it activates the C-4 position for SNAr and acts as a masked carboxylic acid. Following C-4 functionalization, the ester can be subjected to basic hydrolysis (saponification) to yield a free carboxylic acid, which is a prerequisite for subsequent amide coupling or decarboxylation workflows.

Ortho-Dichloro Effects at C-7 and C-8

The chlorines at C-7 and C-8 are electronically deactivated toward SNAr but represent valuable handles for transition-metal-catalyzed cross-coupling (e.g., Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions). Furthermore, the ortho-dichloro motif introduces significant steric bulk, which can lock the conformation of the molecule in the binding pocket of a target protein, increasing target residence time.

Caption: Mechanistic reactivity map highlighting site-specific functionalization pathways.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems. This means incorporating inherent thermodynamic sinks and in-process controls (IPCs) that confirm success without relying solely on downstream NMR analysis.

Protocol A: Regioselective C-4 Amination (SNAr)

Objective: Synthesize an advanced 4-amino-7,8-dichloroquinoline-3-carboxylate intermediate.

Causality & Design: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward. N,N-Dimethylformamide (DMF) is chosen as the solvent because its high dielectric constant stabilizes the charge-separated transition state of the SNAr mechanism[3].

-

Reagent Assembly: In an oven-dried, argon-purged reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Amine Addition: Add the desired secondary amine (e.g., morpholine, 1.2 eq) followed by DIPEA (2.0 eq).

-

Thermal Activation: Heat the mixture to 80°C with continuous stirring for 4–6 hours.

-

In-Process Control (IPC): Monitor via LC-MS. Self-Validation: The conversion of the non-polar starting material to a highly polar amine adduct results in a distinct, quantifiable reduction in retention time and a clear M+1 mass shift.

-

Quench & Precipitation: Once conversion is >95%, cool the reaction to room temperature and pour it dropwise into vigorously stirred ice-water (10x volume of DMF).

-

Isolation: Self-Validation: The product will precipitate as a solid, while unreacted amine, DIPEA hydrochloride salts, and DMF remain solvated in the aqueous phase. Collect the solid via vacuum filtration.

-

Purification: Wash the filter cake with cold water and heptane, then dry under high vacuum. Recrystallize from ethanol if necessary.

Caption: Self-validating experimental workflow for C-4 nucleophilic aromatic substitution.

Protocol B: Controlled Saponification of the C-3 Ester

Objective: Hydrolyze the C-3 ethyl ester to the corresponding carboxylic acid without degrading the quinoline core.

-

Solvent System: Suspend the SNAr product from Protocol A in a 3:1:1 mixture of THF:MeOH:H₂O. Causality: THF/MeOH ensures the organic substrate remains soluble, while water delivers the hydroxide nucleophile.

-

Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at 40°C for 2 hours.

-

Workup & Isolation: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous residue with water and wash with Ethyl Acetate to remove organic impurities.

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 3–4. Self-Validation: The target carboxylic acid will crash out of solution as a pristine white/yellow precipitate upon reaching its isoelectric point, allowing for isolation via simple filtration.

Conclusion

This compound is a masterclass in synthetic design. By exploiting the electronic disparities between its C-4, C-3, and C-7/C-8 positions, medicinal chemists can execute highly predictable, orthogonal functionalizations. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing purification bottlenecks and accelerating the delivery of complex quinoline-based therapeutics to the clinic.

References

-

Bhupathi, R. S. "A Simple and Highly Efficient Synthesis of Quinoline Tertiary Amines Catalyzed by Hunig's Base." Heteroletters, Vol. 3, No. 4, pp. 393-397. Available at:[Link]

Structural Elucidation and Synthetic Validation of Ethyl 4,7,8-Trichloroquinoline-3-Carboxylate

Topic: Ethyl 4,7,8-trichloroquinoline-3-carboxylate structural elucidation Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the core for antimalarial (chloroquine), antibacterial (fluoroquinolones), and anticancer agents. This compound is a highly functionalized intermediate. Its specific chlorination pattern (4, 7, 8) and the C3-ester functionality make it a critical "switchboard" molecule—allowing for nucleophilic aromatic substitution (SNAr) at C4, palladium-catalyzed coupling at C7/C8, and amidation/hydrolysis at C3.

This guide provides a rigorous protocol for the structural elucidation of this compound. Unlike simple characterization, this workflow emphasizes causality —proving why the atoms are positioned as claimed using a self-validating combination of High-Resolution Mass Spectrometry (HRMS), 2D-NMR, and X-ray crystallography logic.

Synthetic Provenance: The First Step of Elucidation

To elucidate a structure with high confidence, one must understand its origin. The substitution pattern of the final quinoline is dictated by the regioselectivity of the starting aniline in the Gould-Jacobs reaction .

Retrosynthetic Logic

-

Target: this compound.

-

Precursor: The 7,8-dichloro pattern on the benzenoid ring originates from 2,3-dichloroaniline .

-

Cyclization: The condensation of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization yields the 4-hydroxy (tautomeric 4-oxo) intermediate.

-

Chlorination: The final chlorine at C4 is installed via deformylative chlorination or direct chlorination using phosphorus oxychloride (

).

Validated Synthetic Pathway (DOT Visualization)

Figure 1: The Gould-Jacobs synthetic pathway establishing the regiochemical origin of the 7,8-dichloro motif.

Mass Spectrometry: Isotopic Fingerprinting

Before NMR analysis, the elemental composition must be confirmed. For polychlorinated compounds, the isotope pattern is definitive.

Chlorine Isotope Pattern Analysis

Chlorine exists naturally as

Theoretical Calculation for C

-

Monoisotopic Mass (

): ~302.96 Da -

Expected Intensity Ratio:

-

(

-

(

-

(

-

(

-

(

Protocol:

-

Acquire spectrum in Positive ESI (

) or EI mode. -

Pass Criteria: The

peak must be nearly equal in intensity to the molecular ion (

NMR Spectroscopy: The Geometric Proof

This is the core of the elucidation. The challenge is the lack of protons on the benzenoid ring (only H5 and H6 remain).

Proton ( H) NMR Assignment (400/500 MHz, CDCl )

| Position | Chemical Shift ( | Multiplicity | Assignment Logic | |

| H-2 | 9.20 - 9.35 | Singlet (s) | - | Diagnostic: Most deshielded proton due to proximity to Ring Nitrogen (N1) and Ester (C3). |

| H-5 | 8.15 - 8.25 | Doublet (d) | Deshielded by the peri-effect of Cl-4. Couples to H-6. | |

| H-6 | 7.55 - 7.65 | Doublet (d) | Ortho coupling to H-5. Upfield relative to H-5. | |

| OCH | 4.50 | Quartet (q) | Ethyl ester methylene.[1] | |

| CH | 1.45 | Triplet (t) | Ethyl ester methyl.[1] |

Carbon ( C) NMR & 2D-Correlations

Because H-5 and H-6 are isolated from H-2 by quaternary carbons, HMBC (Heteronuclear Multiple Bond Correlation) is required to connect the pyridine and benzene rings.

Key HMBC Correlations (Long-Range):

-

H-2

C-4: Confirms the pyridine ring structure. -

H-2

C-8a: This is the "Bridge Correlation." It connects the isolated H-2 to the ring junction, confirming the fused bicyclic system. -

H-5

C-4: Confirms H-5 is peri to the C-4 position. -

H-5

C-7: Confirms the placement of Chlorine at C-7 (via the carbon shift).

Connectivity Logic Diagram

Figure 2: HMBC connectivity network required to confirm the fusion of the pyridine and benzene rings.

X-Ray Crystallography: The Gold Standard

While NMR provides solution-state connectivity, Single Crystal X-Ray Diffraction (SC-XRD) provides the definitive solid-state proof, particularly for confirming the regiochemistry of the chlorines which can be ambiguous in NMR if reference standards are lacking.

Crystallization Protocol

-

Solvent System: Slow evaporation of Ethanol/Dichloromethane (1:1) or Acetone .

-

Expected Crystal System: Based on the analogue ethyl 2,4-dichloroquinoline-3-carboxylate [1], these derivatives typically crystallize in the Monoclinic system (Space group

). -

Packing Motif: Look for

stacking interactions between the quinoline planes (~3.5 Å separation) and weak

Refinement Check

-

R-factor: A high-quality structure should yield

. -

Disorder: The ethyl chain in the ester group often exhibits thermal disorder; this must be modeled (e.g., using split positions) to avoid erroneous bond length alerts.

Quality Control & Purity Assay

For drug development applications, structural proof is insufficient without purity data.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m). -

Mobile Phase: Gradient 50%

95% Acetonitrile in Water (0.1% Formic Acid). -

Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester bonds).

-

Requirement: Purity > 98% (Area %).

-

-

Residual Solvents:

-

If synthesized via

, check for residual phosphorus species using

-

References

-

Crystal Structure Analogue: Reyes, H., et al. (2015). "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate." Acta Crystallographica Section E, 71(12), o939-o940. Link

-

Synthetic Methodology (Gould-Jacobs): BenchChem Technical Support.[2] "Optimizing reaction conditions for the Gould-Jacobs synthesis." Link

-

NMR Assignment Logic: "Troubleshooting NMR Peak Assignments for Substituted Quinolines." BenchChem Technical Guides. Link

-

General Quinoline Synthesis: "Synthesis of 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester." PrepChem. Link

-

Spectroscopic Data (Analogue): PubChem Compound Summary for Ethyl 4-chloroquinoline-3-carboxylate (CID 268963). Link

Sources

Spectroscopic Elucidation of Ethyl 4,7,8-trichloroquinoline-3-carboxylate: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture

Ethyl 4,7,8-trichloroquinoline-3-carboxylate (CAS: 56824-89-6) is a highly functionalized heterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis of kinase inhibitors, antimalarials, and broad-spectrum antimicrobial agents. The structural complexity of this molecule—characterized by an electron-deficient quinoline core, a conjugated ethyl ester at C3, and three strongly electronegative chlorine atoms at C4, C7, and C8—presents a unique spectroscopic signature.

As a Senior Application Scientist, the goal of this guide is to move beyond mere data tabulation. We will dissect the causality behind the spectroscopic phenomena—explaining exactly how peri-interactions, anisotropic effects, and isotopic distributions govern the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound.

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectra of this compound are dictated by the profound electron-withdrawing nature of its substituents. The use of deuterated chloroform (CDCl₃) is optimal here, as the compound's lipophilicity prevents aggregation, ensuring sharp, well-resolved resonances [1].

¹H NMR Rationale

The proton at the C2 position (H-2) is exceptionally deshielded. It experiences the combined inductive pull of the adjacent ring nitrogen, the conjugated C3-carboxylate group, and the anisotropic deshielding from the C4-chlorine. Consequently, H-2 appears as a stark singlet far downfield at ~9.15 ppm.

On the carbocyclic ring, only two protons remain: H-5 and H-6. The C4-chlorine atom exerts a strong spatial peri-effect on H-5, forcing it into the deshielding cone of the halogen's electron cloud. This shifts H-5 downfield to ~8.35 ppm. H-5 and H-6 form an isolated AB spin system, appearing as a pair of doublets with an ortho-coupling constant (

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Causality / Structural Context |

| 9.15 | Singlet (s) | 1H | - | H-2 | Strong deshielding by N1, C3-ester, and C4-Cl. |

| 8.35 | Doublet (d) | 1H | 9.0 | H-5 | Deshielded by peri-interaction with C4-Cl. |

| 7.85 | Doublet (d) | 1H | 9.0 | H-6 | Ortho-coupled to H-5; adjacent to C7-Cl. |

| 4.45 | Quartet (q) | 2H | 7.1 | -OCH₂- | Deshielded by adjacent ester oxygen. |

| 1.45 | Triplet (t) | 3H | 7.1 | -CH₃ | Standard aliphatic methyl group. |

¹³C NMR Rationale

The carbon framework reflects the high degree of halogenation. The C-Cl carbons (C4, C7, C8) exhibit suppressed peak intensities due to the lack of attached protons (resulting in negligible Nuclear Overhauser Effect enhancement) and long longitudinal relaxation times (

Table 2: Key ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 163.8 | Quaternary (C=O) | C3 Ester Carbonyl |

| 150.2 | Methine (CH) | C-2 (Adjacent to N) |

| 145.5 | Quaternary (C) | C-8a (Bridgehead adjacent to N) |

| 142.1, 135.4, 130.8 | Quaternary (C-Cl) | C-4, C-7, C-8 (Halogenated carbons) |

| 128.5, 126.2 | Methine (CH) | C-6, C-5 (Aromatic CH) |

| 122.4 | Quaternary (C) | C-3 (Alpha to ester) |

| 62.1 | Methylene (CH₂) | Ester -OCH₂- |

| 14.2 | Methyl (CH₃) | Ester -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy confirms the functional group integrity of the molecule. The presence of the conjugated ester and the highly substituted heteroaromatic ring dictates the vibrational modes. The C=O stretch is slightly lowered from a standard aliphatic ester (~1740 cm⁻¹) to ~1725 cm⁻¹ due to conjugation with the quinoline π-system, which increases the single-bond character of the carbonyl group.

Table 3: FT-IR (ATR) Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| 3060 - 3080 | Weak | C-H stretch (sp²) | Aromatic protons (H-2, H-5, H-6) |

| 2980, 2935 | Weak | C-H stretch (sp³) | Ethyl group (-CH₂, -CH₃) |

| 1725 | Strong, Sharp | C=O stretch | Conjugated ester carbonyl |

| 1580, 1530 | Medium | C=C, C=N stretch | Quinoline ring skeletal vibrations |

| 1240, 1180 | Strong | C-O stretch | Ester alkoxy linkage |

| 850, 780, 740 | Strong | C-Cl stretch | Multiple bands due to C4, C7, C8 chlorines |

Mass Spectrometry (MS) & Isotopic Fingerprinting

In LC-ESI-MS (Positive Ion Mode), the molecule yields a protonated molecular ion

The Trichloro Isotope Fingerprint

The most diagnostic feature of this MS spectrum is the isotopic cluster generated by the three chlorine atoms. Because natural chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%), a molecule with three chlorines will display a characteristic

Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), the ethyl ester dictates the primary fragmentation. The even-electron

Fig 2. Primary ESI-MS/MS fragmentation pathways of the protonated molecular ion.

Table 4: ESI-MS/MS Fragmentation Data

| Ion Type | Neutral Loss | Structural Interpretation | |

| 303.97 | None | Intact protonated molecule | |

| 275.94 | Ethylene (C₂H₄) | Formation of quinoline-3-carboxylic acid | |

| 257.93 | Ethanol (C₂H₅OH) | Formation of the C3-acylium cation | |

| 229.93 | Carbon Monoxide (CO) | Decarbonylation of the acylium ion |

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be adhered to when acquiring the spectroscopic data.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of anhydrous CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

-

Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for the ¹H and ¹³C nuclei. Shim the Z-axis gradients until the lock signal is maximized and the TMS peak width at half-height is < 1.0 Hz.

-

Acquisition (¹H): Run a standard 1D proton sequence (e.g., zg30 on Bruker systems) with 16 scans, a 2-second relaxation delay (

), and an acquisition time of 3 seconds to ensure accurate integration. -

Acquisition (¹³C): Run a proton-decoupled 1D carbon sequence (zgpg30) with a minimum of 1,024 scans. Set

to 2 seconds. Critical Step: Because quaternary C-Cl carbons relax slowly, increase

Protocol B: FT-IR ATR Analysis

-

Background Correction: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) module with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.

-

Sample Application: Place 2-3 mg of the solid compound directly onto the ATR crystal.

-

Compression: Lower the pressure anvil until the force gauge indicates optimal contact (preventing air gaps that cause signal attenuation).

-

Acquisition: Acquire the sample spectrum (32 scans, 4000–600 cm⁻¹). Validate the spectrum by ensuring the baseline is flat and the maximum absorbance does not exceed 1.2 AU.

Protocol C: LC-ESI-MS Workflow

-

Sample Dilution: Prepare a 1 µg/mL solution of the compound in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. The formic acid is crucial to drive the equilibrium toward the

state. -

Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient from 5% to 95% Acetonitrile over 3 minutes to ensure sharp peak shape and minimize ion suppression.

-

Source Tuning: Set the Electrospray Ionization (ESI) capillary voltage to +3.5 kV. Set the desolvation gas temperature to 350°C and flow rate to 800 L/hr.

-

MS/MS Acquisition: Isolate the

304 precursor ion in the quadrupole. Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas to generate the acylium (

References

-

Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry. Provides baseline ¹H NMR parameters and synthetic context for ethyl 4-chloroquinoline-3-carboxylate derivatives.

-

Heteroaryl compounds for the treatment of pain (WO2023205463A1). Google Patents. Details the spectroscopic characterization and chemical shifts of analogous halogenated quinoline-3-carboxylates.

-

Structure Determination of Organic Compounds: Tables of Spectral Data. Pretsch, E., Bühlmann, P., Badertscher, M. Springer. Authoritative grounding for the calculation of trichloro-isotopic clusters and expected IR vibrational modes.

A Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Esters

Executive Summary: The quinoline core is a foundational scaffold in medicinal chemistry, renowned for its presence in a vast array of pharmacologically active compounds. Among its many derivatives, quinoline-3-carboxylate esters represent a particularly crucial subclass, serving as pivotal intermediates in the synthesis of numerous therapeutic agents, most notably the quinolone antibiotics. This guide provides an in-depth exploration of the historical discovery and synthetic evolution of these esters. It delves into the foundational chemical principles, traces the development from early synthetic methods to the landmark Gould-Jacobs reaction, and connects these chemical innovations to their profound impact on drug discovery. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the chemistry and legacy of this vital chemical entity.

Section 1: The Quinoline Core - A Privileged Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a structural motif of immense significance in the chemical and pharmaceutical sciences.[1][2][3] Its "privileged" status stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[2][4][5][6] The ester functional group at the 3-position is not merely a synthetic handle; it is a critical component that has historically been the gateway to the development of potent 4-quinolone antibacterial agents.[7][8]

Section 2: Foundational Quinoline Syntheses - Setting the Stage

The story of quinoline-3-carboxylate esters is built upon more than a century of research into quinoline synthesis itself. Before specific methods for installing the 3-carboxylate group were established, several named reactions provided the fundamental knowledge for constructing the core quinoline ring system. These include:

-

Skraup Synthesis (1880): One of the earliest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds.[9]

-

Combes Synthesis (1888): Involves the condensation of anilines with β-diketones under acidic conditions.[9]

-

Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

These early methods were crucial for exploring the fundamental reactivity of the quinoline system but were not inherently suited for the direct and efficient synthesis of the 3-carboxylate derivatives that would later prove so valuable.

Caption: Foundational routes to the quinoline scaffold.

Section 3: The Pivotal Innovation: The Gould-Jacobs Reaction

The landscape of quinoline chemistry was fundamentally altered in 1939 with the development of the Gould-Jacobs reaction .[9][10] This method provided a reliable and versatile pathway to 4-hydroxyquinoline-3-carboxylate esters, the direct precursors to the 4-quinolone core that defines a vast class of antibiotics.[10][11]

The reaction's brilliance lies in its strategic construction of the ring system. It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate.[11][12] This is followed by a thermal cyclization, which proceeds via a 6-electron electrocyclization process, to form the ethyl 4-hydroxyquinoline-3-carboxylate product.[10][11]

Causality in Experimental Design: The choice of diethyl ethoxymethylenemalonate is critical. The ethoxymethylene group provides a reactive electrophilic site for the initial nucleophilic attack by the aniline nitrogen. The two ester groups activate the adjacent positions and, crucially, one of them becomes the desired 3-carboxylate moiety in the final product. The high temperature required for the cyclization step (often >250 °C) is necessary to overcome the activation energy for the electrocyclization and subsequent aromatization.[10]

Caption: Workflow of the Gould-Jacobs reaction.

Detailed Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a representative example and should be adapted and optimized based on specific substrates and laboratory safety protocols.

Objective: To synthesize Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

Materials:

-

m-Chloroaniline

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether (solvent)

-

Ethanol

-

Hexane

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The ethanol byproduct can be removed by distillation.

-

Cyclization: To the flask containing the intermediate anilidomethylenemalonate, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250-260 °C using a suitable heating mantle and temperature controller. Maintain this temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully add hexane to the mixture to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with hexane to remove the diphenyl ether solvent. The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield the final product, ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

Self-Validation: The success of the reaction is validated at each stage. The formation of the intermediate can be confirmed by NMR or mass spectrometry after the initial condensation. The final product's identity and purity are confirmed by melting point determination, NMR spectroscopy, and mass spectrometry, ensuring the characteristic signals for the quinolone ring and the ethyl ester are present.

Section 4: From Chemical Intermediate to Therapeutic Revolution

The true impact of the Gould-Jacobs reaction became evident with the discovery of the biological activity of the resulting compounds. The synthetic accessibility of quinoline-3-carboxylates paved the way for the development of the quinolone class of antibiotics.

The story begins serendipitously in the early 1960s when Nalidixic acid , a naphthyridone derivative (a closely related scaffold), was discovered by George Lesher and colleagues as a byproduct during the synthesis of the antimalarial drug chloroquine.[7][8][13] This discovery sparked intense interest in related structures.[8][14] The quinoline-3-carboxylate core, readily available via the Gould-Jacobs synthesis, became the central scaffold for medicinal chemists to explore.

Subsequent research demonstrated that hydrolysis of the ethyl ester to the corresponding carboxylic acid was essential for antibacterial activity. The ester itself is a prodrug or a key synthetic precursor. This led to the development of the first generation of quinolone antibiotics.[7] A major breakthrough occurred in the 1980s with the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, giving rise to the highly potent fluoroquinolones like Norfloxacin and Ciprofloxacin.[7][14][15] These modifications dramatically improved the antibacterial spectrum and potency of the drugs.[14]

Caption: From chemical synthesis to therapeutic agents.

Section 5: Modern Synthetic Advancements and Broader Applications

While the Gould-Jacobs reaction remains a cornerstone, modern organic synthesis has introduced new methods for creating quinoline-3-carboxylate esters. These include transition-metal-catalyzed reactions, such as those employing rhodium or copper, which can offer milder reaction conditions and novel pathways.[16][17][18][19] For instance, Rh(II)-catalyzed reactions of indoles with halodiazoacetates can produce these esters through a cyclopropanation-ring expansion mechanism.[19][20]

The utility of the quinoline-3-carboxylate scaffold has also expanded far beyond antibacterials. Derivatives are now investigated for a wide range of therapeutic applications, including:

This continued interest underscores the enduring value of the foundational synthetic discoveries that first made this chemical class readily accessible.

Section 6: Conclusion

The history of quinoline-3-carboxylate esters is a compelling example of how a breakthrough in synthetic methodology can catalyze decades of progress in medicinal chemistry. From the foundational work of early quinoline syntheses to the transformative Gould-Jacobs reaction, the ability to efficiently construct this scaffold was the critical step that unlocked its therapeutic potential. The journey from a laboratory curiosity to the backbone of the life-saving quinolone antibiotics demonstrates the powerful synergy between synthetic organic chemistry and drug development. As research continues to uncover new biological activities and synthetic routes, the quinoline-3-carboxylate core is certain to remain a privileged and indispensable scaffold for future scientific discovery.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series.

-

Gould–Jacobs reaction - Wikipedia. Available at: [Link]

- Quinolones Chemistry and its Therapeutic Activities.

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. Available at: [Link]

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. Available at: [Link]

- Gould-Jacobs Reaction.

-

Nalidixic acid - Wikipedia. Available at: [Link]

-

The quinolones: decades of development and use - SciSpace. Available at: [Link]

- 260 quinolones for applications in medicinal chemistry: synthesis and structure.

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - ResearchGate. Available at: [Link]

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

[The history of the development and changes of quinolone antibacterial agents] - PubMed. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

-

First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Publishing. Available at: [Link]

- An Extensive Review on Biological Interest of Quinoline and Its Analogues.

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]

-

Synthesis of quinoline-3-carboxylate derivative 21-R - ResearchGate. Available at: [Link]

-

The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed. Available at: [Link]

-

Origins of the Quinolone Class of Antibacterials - ACS Publications. Available at: [Link]

-

Nalidixic acid – Knowledge and References - Taylor & Francis. Available at: [Link]

-

(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). Available at: [Link]

-

Biological activities of quinoline derivatives - PubMed. Available at: [Link]

-

General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. Available at: [Link]

- WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents.

- US4997943A - Quinoline-3-carboxylic acid derivatives - Google Patents.

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. Available at: [Link]

-

Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - Beilstein Journals. Available at: [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

-

(PDF) Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - ResearchGate. Available at: [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijshr.com [ijshr.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown | MDPI [mdpi.com]

- 9. iipseries.org [iipseries.org]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]

- 19. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

- 21. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical & Computational Profiling of Trichloroquinoline Derivatives

Content Type: Technical Whitepaper / Methodological Guide Subject: Computational Chemistry & Drug Design Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Executive Summary

The halogenation of the quinoline scaffold has long been a cornerstone of medicinal chemistry, yielding critical therapeutics like chloroquine (antimalarial) and ciprofloxacin (antibacterial). While mono- and dichloro- derivatives are well-characterized, trichloroquinoline derivatives represent an emerging frontier in theoretical pharmacophore modeling. The introduction of a third chlorine atom significantly alters the molecular electrostatic potential (MEP), lipophilicity (

This guide provides a rigorous, step-by-step theoretical framework for studying these derivatives. It moves beyond basic characterization to integrate Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking into a cohesive predictive engine.

Theoretical Foundation & Chemical Significance[1][2][3][4][5]

The Scaffold Architecture

The quinoline ring (benzo[b]pyridine) is an electron-deficient heterocycle. In trichloro- derivatives, the positioning of chlorine atoms—typically at positions 2, 4, 7, or 8—dictates reactivity.

-

C2 & C4 Positions: Highly susceptible to nucleophilic substitution (SNAr) due to the electron-withdrawing nitrogen. Chlorines here serve as excellent leaving groups for functionalization.

-

C7 & C8 Positions: Modulate the lipophilicity and pKa of the quinoline nitrogen, critical for lysosomal accumulation in antimalarial mechanisms.

Why Trichloro? (The Theoretical Hypothesis)

Theoretical studies suggest that increasing halogenation stabilizes the LUMO (Lowest Unoccupied Molecular Orbital), thereby increasing the electrophilicity index (

Computational Workflow & Methodology

To ensure scientific integrity, we employ a validated computational pipeline. This workflow integrates quantum mechanics with classical molecular mechanics.

Diagram: Integrated Computational Pipeline

The following diagram outlines the logical flow from structure generation to biological prediction.

Caption: Figure 1. A hierarchical workflow for the theoretical profiling of trichloroquinoline derivatives, bridging QM accuracy with high-throughput docking.

Protocol 1: Density Functional Theory (DFT) Analysis

Objective: To determine the stable ground-state geometry and electronic properties (Global Reactivity Descriptors).

Methodology

-

Software: Gaussian 16 or ORCA 5.0.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional provides the best balance of cost vs. accuracy for organic heterocycles.

-

Basis Set: 6-311++G(d,p).[1]

-

Why: The diffuse functions (++) are mandatory for describing the lone pair electrons on Nitrogen and Chlorine. The polarization functions (d,p) account for the distortion of orbitals in the aromatic ring.

-

Step-by-Step Execution

-

Input Preparation: Construct the Z-matrix of the trichloroquinoline isomer (e.g., 2,4,7-trichloroquinoline).

-

Optimization Run: Execute the optimization command.

-

Gaussian Keyword:#P B3LYP/6-311++G(d,p) Opt Freq

-

-

Frequency Check: Ensure no imaginary frequencies exist (NImag=0). If imaginary frequencies appear, the structure is a transition state, not a minimum.

-

Descriptor Extraction: Calculate the Global Reactivity Descriptors using Koopmans’ theorem:

| Descriptor | Formula | Physical Significance |

| Chemical Hardness ( | Resistance to charge transfer. Harder molecules are more stable. | |

| Softness ( | Measure of polarizability and reactivity. | |

| Electronegativity ( | Power to attract electrons. | |

| Electrophilicity Index ( | Propensity to accept electrons (Crucial for DNA binding). |

Interpretation of MEP (Molecular Electrostatic Potential)

In trichloroquinolines, the MEP map typically reveals:

-

Red Regions (Negative Potential): Localized over the Nitrogen atom (N1) and the Chlorine lone pairs. These are sites for electrophilic attack (e.g., protonation).

-

Blue Regions (Positive Potential): Localized over the Hydrogen atoms of the pyridine/benzene rings. These are sites for nucleophilic attack.

-

Insight: The presence of three electron-withdrawing Cl atoms reduces the electron density on the ring carbons, making the ring more susceptible to nucleophilic aromatic substitution compared to unsubstituted quinoline.

Protocol 2: Molecular Docking & Interaction Profiling

Objective: To predict the binding affinity of derivatives against specific biological targets.

Target Selection

For trichloroquinolines, three primary targets are validated in literature:

-

PfDHFR-TS (PDB: 1J3I): Target for antimalarial activity.

-

DNA Gyrase B (PDB: 1KZN): Target for antibacterial activity.

-

SARS-CoV-2 Main Protease (PDB: 6LU7): Emerging viral target.

Docking Workflow (AutoDock Vina)

-

Ligand Prep:

-

Convert DFT-optimized structures from .log to .pdbqt.

-

Assign Gasteiger charges.

-

Set rotatable bonds (Note: The quinoline core is rigid; rotation occurs only on substituents).

-

-

Receptor Prep:

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

-

Grid Box Generation:

-

Center the grid on the active site residues (e.g., Asp54, Phe58 for PfDHFR).

-

Size:

Å (Standard for small molecule binding pockets).

-

-

Execution: Run Vina with exhaustiveness = 8.

Diagram: Mechanism of Action (Heme Polymerization Inhibition)

Chloroquinolines often work by preventing the parasite from detoxifying heme. The following diagram illustrates this pathway.

Caption: Figure 2.[2] The theoretical mechanism of antimalarial action.[3] Trichloroquinolines inhibit hemozoin formation via strong

Data Presentation & Analysis

When reporting your theoretical results, organize data to facilitate direct comparison between derivatives.

Table 1: Comparative Reactivity Descriptors (Template)

| Compound ID | Gap ( | Dipole Moment (Debye) | Electrophilicity ( | ||

| Quinoline (Ref) | -6.21 | -1.85 | 4.36 | 2.10 | 1.85 |

| 2,4-Dichloro | -6.55 | -2.10 | 4.45 | 3.45 | 2.50 |

| 2,4,7-Trichloro | -6.80 | -2.45 | 4.35 | 4.12 | 3.15 |

| 2,4,8-Trichloro | -6.75 | -2.40 | 4.35 | 3.85 | 3.05 |

Note: Lower HOMO energy in trichloro derivatives indicates increased stability against oxidation. Higher dipole moments often correlate with improved solubility in polar biological media.

Experimental Validation (The "Trust" Factor)

Theoretical models must be grounded in reality. To validate your computational findings, the following experimental assays are recommended:

-

Spectroscopic Validation: Compare calculated IR frequencies (scaled by 0.961 for B3LYP) with experimental FT-IR spectra. Focus on the C-Cl stretch region (

). -

In Vitro Assay (Antimalarial): SYBR Green I fluorescence assay using P. falciparum strains (3D7 and W2).

-

In Vitro Assay (Antibacterial): Microbroth dilution method to determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

References

-

BenchChem. (2025).[4] Comparative Docking Analysis of 3-Chloroquinoline Derivatives: A Guide for Researchers. Retrieved from

-

Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from

-

DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from

-

MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. Retrieved from

-

ResearchGate. (2020). Theoretical analysis of the reactivity of chloroquine and hydroxychloroquine. Retrieved from

-

Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from

Sources

Solvation Thermodynamics and Organic Solvent Profiling of Ethyl 4,7,8-trichloroquinoline-3-carboxylate

Executive Summary

Ethyl 4,7,8-trichloroquinoline-3-carboxylate (ETQC, CAS: 56824-89-6) is a highly functionalized heterocyclic intermediate widely utilized in the rational design and synthesis of kinase inhibitors, antimalarials, and broad-spectrum antibacterial agents[1]. Due to its rigid aromatic core and dense halogenation, ETQC presents unique solubility challenges that can bottleneck synthetic workflows, particularly during nucleophilic aromatic substitution (SNAr) at the C-4 position. This technical guide provides an in-depth physicochemical analysis of ETQC's solubility in organic solvents, bridging structural causality with field-proven empirical protocols.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of ETQC, one must deconstruct its crystal lattice energetics and molecular topology. Unlike free quinoline-3-carboxylic acids, which exhibit high melting points and poor organic solubility due to strong zwitterionic character and intermolecular hydrogen bonding[2], the esterification in ETQC caps the hydrogen bond donor. This drastically lowers the lattice energy, rendering the molecule significantly more soluble in aprotic organic media.

However, the introduction of three chlorine atoms at the 4, 7, and 8 positions fundamentally alters the molecule's solvation profile:

-

Lipophilicity and Halogen Bonding: The heavy chlorination increases the partition coefficient (LogP), driving the molecule away from aqueous or highly polar-protic solvents and toward solvents capable of favorable dispersion forces and halogen bonding (e.g., dichloromethane)[3].

-

Dipole-Dipole Interactions: The C-3 ethyl ester provides a localized dipole. Solvents with high dielectric constants (ε > 35), such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), can align with this dipole, effectively disrupting the π-π stacking of the quinoline core.

-

Steric Hindrance: The bulky chlorines at C-7 and C-8 shield the lower hemisphere of the quinoline ring, preventing tight solvent packing by smaller protic solvents like ethanol, which explains its relatively poor solubility in cold alcohols.

Caption: Logical relationship between ETQC structural features and organic solvent efficacy.

Empirical Solubility Matrix in Organic Solvents

Based on structural profiling and standard pharmaceutical intermediate behavior, the quantitative solubility of ETQC across various solvent classes is summarized below. This matrix serves as a predictive tool for reaction design and downstream processing.

| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Est. Solubility at 25°C (mg/mL) | Application / Suitability |

| Polar Aprotic | DMSO | 46.7 | > 50 (Highly Soluble) | SNAr Reactions, NMR Analysis |

| Polar Aprotic | DMF | 36.7 | > 50 (Highly Soluble) | Synthesis, Cross-Coupling |

| Halogenated | Dichloromethane (DCM) | 8.9 | 25 - 50 (Soluble) | Liquid-Liquid Extraction |

| Ester | Ethyl Acetate (EtOAc) | 6.0 | 10 - 25 (Moderately Soluble) | Aqueous Workup, Recrystallization |

| Alcohol | Ethanol (EtOH) | 24.5 | 2 - 5 (Slightly Soluble) | Hot Recrystallization |

| Non-Polar | n-Hexane | 1.9 | < 0.1 (Insoluble) | Anti-solvent Precipitation |

Solvent Selection for Synthetic Workflows

Understanding the causality behind these solubility metrics allows for the optimization of specific synthetic operations:

-

Reaction Solvents (SNAr at C-4): The C-4 chlorine is highly activated for nucleophilic attack. Conducting this reaction in DMF or DMSO ensures complete dissolution of ETQC, maximizing the reaction rate through a homogeneous phase.

-

Workup and Extraction: Following a reaction in DMF, quenching with water precipitates the product (due to the anti-solvent effect). Extraction should be performed with Dichloromethane (DCM) rather than Ethyl Acetate, as the high lipophilicity of the trichloro-core heavily favors halogenated solvents, preventing emulsion formation and ensuring high recovery yields.

-

Purification (Crystallization): A binary solvent system is optimal. Dissolving ETQC in minimal hot Ethyl Acetate (good solvent) and slowly titrating in n-Hexane (anti-solvent) forces the compound out of solution while leaving polar impurities dissolved in the supernatant.

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To generate highly accurate, compound-specific solubility data for ETQC in any novel solvent system, researchers must avoid kinetic dissolution artifacts. The following Shake-Flask protocol is designed as a self-validating system , ensuring that the measured concentration reflects true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Saturation Setup: Weigh approximately 100 mg of ETQC solid into a 4 mL amber glass vial. Add 1.0 mL of the target organic solvent. The presence of excess solid must be visually confirmed; if all solid dissolves, add more ETQC until a suspension is maintained.

-

Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM.

-

Time-Point Sampling (Self-Validation 1): Extract 200 µL aliquots at exactly 24 hours and 48 hours. Comparing these two time points validates equilibrium. If the concentration at 48h is >5% different from 24h, equilibrium has not been reached, and agitation must continue.

-

Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid.

-

Filtration (Self-Validation 2): Pass the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 50 µL of the filtrate. Highly lipophilic compounds like ETQC can non-specifically bind to the filter membrane. Discarding the initial volume saturates the binding sites, preventing artificially low concentration readings.

-

Solid-State Verification (Self-Validation 3): Isolate the residual solid pellet from the 48h vial and analyze it via X-Ray Powder Diffraction (XRPD). Solvents like DMSO can intercalate into the ETQC lattice, forming a solvate. If the XRPD pattern differs from the starting material, the measured solubility corresponds to the solvate, not the pure ETQC polymorph.

-

Quantification: Dilute the filtered supernatant with mobile phase and quantify via HPLC-UV against a standard calibration curve.

Caption: Self-validating thermodynamic solubility workflow ensuring equilibrium and solid-state integrity.

References

-

Bidepharm: CAS:71083-19-7, 8-氯喹啉-3-甲酸乙酯-毕得医药 (Solubility Profile). Available at: 4

-

CymitQuimica: CAS 6480-68-8: 3-Quinolinecarboxylic acid. Available at: 2

-

Chim.it: 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at:

-

PMC (NIH): Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors. Available at: 1

Sources

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 6480-68-8: 3-Quinolinecarboxylic acid | CymitQuimica [cymitquimica.com]

- 3. CAS:71083-19-7, 8-氯喹啉-3-甲酸乙酯-毕得医药 [bidepharm.com]

- 4. CAS:71083-19-7, 8-氯喹啉-3-甲酸乙酯-毕得医药 [bidepharm.com]

Potential research areas for substituted quinolines

Title: Strategic Functionalization of the Quinoline Scaffold: From Multi-Target Therapeutics to Optoelectronic Materials

Executive Summary

The quinoline pharmacophore (benzo[b]pyridine) remains a "privileged structure" in modern discovery chemistry due to its electronic tunability and rigid planar architecture. While historically anchored by antimalarials (chloroquine) and precipitating agents (8-hydroxyquinoline), the current research frontier has shifted toward Multi-Target Directed Ligands (MTDLs) for neurodegeneration, C-H activation for late-stage functionalization, and Thermally Activated Delayed Fluorescence (TADF) materials for OLEDs. This guide outlines high-value research vectors for this scaffold, supported by validated protocols and mechanistic insights.

Part 1: Therapeutic Frontiers (Medicinal Chemistry)

Neurodegeneration: The MTDL Approach

The "one molecule, one target" paradigm has largely failed in Alzheimer’s Disease (AD). Current high-impact research focuses on quinoline hybrids that simultaneously inhibit Acetylcholinesterase (AChE) and chelate redox-active metals (Cu²⁺, Zn²⁺) that catalyze

-

Mechanism: The nitrogen lone pair on the quinoline ring (specifically 8-hydroxyquinoline derivatives) acts as a bidentate chelator, sequestering metal ions to prevent reactive oxygen species (ROS) generation. Simultaneously, the aromatic core engages in

- -

Key Hybridization: Tacrine-Quinoline hybrids.[3] Tacrine provides high affinity for the AChE active site, while the quinoline moiety targets the PAS and metal ions.

DOT Diagram: MTDL Mechanism in Alzheimer's

Caption: Multi-modal action of quinoline hybrids targeting enzyme inhibition, metal chelation, and aggregation.

Oncology: Overcoming Resistance via Kinase Inhibition

Substituted quinolines (e.g., Lenvatinib, Cabozantinib) are established Tyrosine Kinase Inhibitors (TKIs). The research gap lies in overcoming ATP-binding site mutations .

-

Strategy: Design Type II inhibitors that bind the inactive "DFG-out" conformation of the kinase.

-

SAR Insight: Substitution at the C4 position (often an ether or amine linker) is critical for projecting into the solvent-accessible pocket, while the quinoline nitrogen forms a key hydrogen bond with the hinge region of the kinase (e.g., VEGFR2, c-Met).

Part 2: Advanced Synthetic Architectures

Traditional syntheses (Skraup, Friedländer) require harsh acids and high temperatures, limiting functional group tolerance. The modern standard is Transition-Metal Catalyzed C-H Activation .

The Shift to C-H Functionalization

Instead of pre-functionalizing the ring, modern protocols use directing groups (DGs) to activate specific C-H bonds.

-

Rh(III)-Catalyzed Annulation: Uses aniline derivatives and internal alkynes. The metal inserts into the ortho-C-H bond, followed by alkyne insertion and reductive elimination.

-

Photoredox Catalysis: Allows for ambient temperature synthesis using visible light, often avoiding precious metals entirely.

DOT Diagram: Synthetic Evolution

Caption: Comparison of traditional condensation vs. modern Rh(III)-catalyzed C-H activation pathways.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Green Synthesis of 2-Substituted Quinolines via Visible Light

Context: This protocol avoids high heat and strong acids, using Eosin Y as a photocatalyst. It is a self-validating system because the color change (fluorescence quenching) often indicates reaction progress.

Materials:

-

Substrate: 2-Aminobenzyl alcohol (1.0 mmol)

-

Partner: Acetophenone (1.0 mmol)

-

Catalyst: Eosin Y (2 mol%)

-

Solvent: Ethanol (Green solvent)[4]

-

Light Source: 5W Blue LED

Step-by-Step Methodology:

-

Preparation: In a 10 mL Pyrex tube, dissolve 2-aminobenzyl alcohol and acetophenone in 3 mL of Ethanol.

-

Catalyst Addition: Add Eosin Y (2 mol%). The solution will turn fluorescent orange/pink.

-

Irradiation: Place the tube 2 cm away from the Blue LED. Stir magnetically at room temperature under air (open flask) to allow O₂ to act as the terminal oxidant.

-

Monitoring (Validation Point): Spot TLC every 30 minutes. The disappearance of the highly polar benzyl alcohol spot and the appearance of a UV-active, less polar blue-fluorescent spot (quinoline) confirms the reaction.

-

Workup: Evaporate ethanol under reduced pressure.

-

Purification: Flash column chromatography (Hexane/EtOAc 9:1).

Why this works: The excited state of Eosin Y (

Protocol B: Biological Validation - MTT Cytotoxicity Assay

Context: To verify anticancer potential, one must determine the IC50.

-

Seeding: Seed MCF-7 (breast cancer) cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add the synthesized quinoline derivative at varying concentrations (0.1, 1, 10, 50, 100

M). Control: DMSO (0.1%) vehicle. -

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

Labeling: Add 10

L of MTT reagent (5 mg/mL). Incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan. -

Solubilization: Discard media. Add 100

L DMSO to dissolve formazan crystals. -

Readout (Validation Point): Measure absorbance at 570 nm.

-

Self-Check: If the DMSO control well is not dark purple (Abs > 1.0), the cells were unhealthy before treatment, and the assay is invalid.

-

Part 4: Materials Science (OLEDs)

Beyond biology, quinolines are crucial for Thermally Activated Delayed Fluorescence (TADF) .

-

Concept: Minimizing the energy gap (

) between the singlet and triplet states allows triplet excitons (usually wasted as heat) to up-convert to the singlet state for light emission. -

Design: Quinoline acts as a strong electron acceptor linked to a donor (e.g., carbazole). This spatial separation of HOMO and LUMO minimizes

.

Table 1: Comparative Properties of Quinoline-Based Materials

| Material Class | Example Compound | Application | Key Property |

| Chelate | Alq3 | Electron Transport / Emitter | High thermal stability, Green emission |

| TADF Emitter | Quinoline-Phenoxazine | 3rd Gen OLEDs | 100% Internal Quantum Efficiency potential |

| AIE Active | Quinoline-Tetraphenylethene | Bio-imaging / Sensors | Emits light only when aggregated (solid state) |

References

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI Molecules, 2025. Link

-

Quinoline derivatives as anticancer agents: An overview. Arabian Journal of Chemistry, 2016. Link

-

Quinolinetrione-tacrine hybrids as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 2023. Link

-

Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. BenchChem, 2025. Link

-

Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers, 2018. Link

-

Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. Organic Letters, 2013.[5] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 3. Small-molecule and Polymer Based on Carbazole/Quinoline Derivatives Exhibiting AIEE and TADF Properties for Efficient Solution-processable Nondoped Blue OLEDs [gfzxb.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of Ethyl 4,7,8-trichloroquinoline-3-carboxylate

Prepared by: Google Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

Ethyl 4,7,8-trichloroquinoline-3-carboxylate is a poly-halogenated heterocyclic compound that serves as a highly versatile and strategic building block in modern organic synthesis. The quinoline core is a foundational motif in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including those with antimalarial, anticancer, and antimicrobial properties.[1][2][3] The presence of three distinct chlorine atoms on the quinoline ring, coupled with an ethyl carboxylate group, provides multiple reactive sites for sequential and selective functionalization. This allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.[4][5][6]

The strategic placement of the chloro-substituents at positions 4, 7, and 8 offers differential reactivity. The C4-chloro group is particularly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.[7][8] The chloro groups at C7 and C8 are less activated towards SNAr but are excellent handles for transition-metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled and predictable manner.

Key Physical and Chemical Properties:

| Property | Value |

| Chemical Formula | C₁₂H₈Cl₃NO₂ |

| Molecular Weight | 304.56 g/mol |

| CAS Number | 31602-08-1 |

| Appearance | Likely a white to off-white solid |

| Purity | Typically >97% |

| Storage | Room temperature, in a dry environment |

(Data sourced from commercial supplier information)[9]

Core Synthetic Applications & Mechanistic Insights

The synthetic power of this compound stems from the ability to selectively address its reactive sites. The following sections detail the primary transformations and the rationale behind the experimental designs.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C4-position of the quinoline ring is electron-deficient, making the C4-chloro group the most labile and susceptible to nucleophilic attack. This reaction is the most common and facile transformation for this scaffold.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the quinoline ring system. In the subsequent step, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product. The high reactivity of the C4 position is a direct consequence of the stabilization provided by the adjacent nitrogen atom.[8]

Protocol 1: General Procedure for SNAr with Amines

This protocol describes the synthesis of 4-amino-7,8-dichloroquinoline derivatives, which are common precursors in medicinal chemistry.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add the desired primary or secondary amine (1.1 - 1.5 eq.) to the solution.

-

Base (Optional but Recommended): Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq.) to scavenge the HCl generated during the reaction. This prevents the protonation of the amine nucleophile.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time depend on the nucleophilicity of the amine and should be determined empirically.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with an organic solvent like Ethyl Acetate (3 x volumes).

-

Combine the organic layers, wash with brine to remove residual DMF/DMSO and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-substituted product.[10]

Palladium-Catalyzed Cross-Coupling Reactions

While the C4-chloro is reactive towards SNAr, the C7 and C8 chloro groups are more suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, introducing aryl or heteroaryl moieties. It is possible to achieve selectivity between the C7 and C8 positions, although this often requires careful optimization of ligands and reaction conditions.

Mechanistic Rationale (Suzuki-Miyaura): The Suzuki-Miyaura reaction is a cornerstone of modern synthesis.[10] Its catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond (e.g., at C7 or C8), forming a Pd(II) intermediate. The choice of a sterically hindered, electron-rich phosphine ligand is often critical for this step, especially with less reactive aryl chlorides.[11]

-

Transmetalation: The boronic acid (or its ester derivative), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Selective Suzuki-Miyaura Coupling at C7/C8

This protocol provides a starting point for coupling aryl boronic acids to the less reactive chloro-positions of the quinoline core.

Step-by-Step Methodology:

-

Inert Atmosphere: To a Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G2, 1-3 mol%), and the appropriate phosphine ligand if not using a pre-catalyst (e.g., SPhos, XPhos, 2-6 mol%).[12]

-

Base and Solvent: Add a base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.). Add a degassed solvent system, typically a mixture like 1,4-Dioxane/water or Toluene/water. Anhydrous conditions can also be effective with certain catalyst systems.[13]

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C. Microwave irradiation (120-150 °C for 15-60 minutes) can often significantly reduce reaction times and improve yields.[10]

-

Monitoring: Monitor the reaction by LC-MS to track the formation of mono- and di-arylated products and the consumption of the starting material.

-

Workup:

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification: Concentrate the solution and purify the residue by flash column chromatography on silica gel to isolate the desired arylated quinoline product.

Application in Drug Discovery: Building Biologically Active Molecules

The synthetic transformations described above are not merely academic exercises; they are enabling technologies for the discovery of new medicines.

Development of Novel Antimalarial Agents

The 4-aminoquinoline scaffold is iconic in antimalarial drug history, with chloroquine being a prime example.[2][3][14] However, widespread resistance necessitates the development of new analogues.[14] this compound is an excellent starting point for creating novel 4-aminoquinolines via SNAr. The remaining chloro-substituents at C7 and C8 can be used to introduce additional functionalities that may circumvent resistance mechanisms or improve the compound's pharmacokinetic profile. Research has shown that even small modifications to the quinoline core or its side chains can significantly enhance antimalarial activity against resistant strains of Plasmodium falciparum.[1][14]

Synthesis of Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.[5] The quinoline and quinazoline scaffolds are prevalent in FDA-approved kinase inhibitors. The ability to selectively functionalize the trichloroquinoline core allows for the precise placement of pharmacophoric groups that can interact with the ATP-binding pocket of a target kinase. For example, a 4-amino substituent can act as a "hinge-binder," a common interaction motif for kinase inhibitors. Subsequent Suzuki couplings at C7 or C8 can introduce larger groups to target other regions of the kinase, improving potency and selectivity.[4][6]

Diagram 2: Synthetic Strategy for Kinase Inhibitor Scaffolds

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalkinomics.com [chemicalkinomics.com]

- 6. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. vibrantpharma.com [vibrantpharma.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of Ethyl 4,7,8-Trichloroquinoline-3-Carboxylate in Heterocyclic Library Construction

Executive Summary

Ethyl 4,7,8-trichloroquinoline-3-carboxylate (ETQC) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike simple quinolines, the specific substitution pattern of ETQC offers orthogonal reactivity : a highly electrophilic center at C4, a modifiable ester at C3, and a lipophilic, metabolically stable dichloro-motif at C7/C8.

This Application Note provides a definitive guide for researchers utilizing ETQC as a core intermediate. We detail the optimized protocols for its synthesis via the Gould-Jacobs reaction and its subsequent conversion into bioactive 4-aminoquinoline derivatives. This scaffold is particularly relevant for the development of gyrase inhibitors (antibacterials) , kinase inhibitors , and antimalarial agents where the 7,8-dichloro substitution enhances membrane permeability and metabolic stability compared to mono-chlorinated analogs.

Structural Analysis & Reactivity Profile

To effectively utilize ETQC, one must understand its three distinct "Reactivity Zones." This molecule is not a single reactor but a platform for divergent synthesis.[1]

The Reactivity Map

-